1-[5-(3-Methylphenyl)-2-thienyl]ethanone
Description
1-[5-(3-Methylphenyl)-2-thienyl]ethanone is a ketone derivative featuring a thiophene ring substituted at the 2-position with an acetyl group and at the 5-position with a 3-methylphenyl moiety. Its molecular formula is C₁₃H₁₂OS, with an average molecular mass of 216.30 g/mol.
Properties
Molecular Formula |
C13H12OS |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-[5-(3-methylphenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H12OS/c1-9-4-3-5-11(8-9)13-7-6-12(15-13)10(2)14/h3-8H,1-2H3 |
InChI Key |
DZPSUFRVTPVROO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(S2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Methylphenyl)-2-thienyl]ethanone typically involves the reaction of 3-methylbenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of 1-[5-(3-Methylphenyl)-2-thienyl]ethanone may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Reduction Reactions
The ethanone group undergoes reduction to form secondary alcohols. Key methods include:
Table 1: Reduction Pathways
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium borohydride | Ethanol, RT, 2 h | 1-[5-(3-Methylphenyl)-2-thienyl]ethanol | 78 | |
| Lithium aluminum hydride | THF, Reflux, 4 h | 1-[5-(3-Methylphenyl)-2-thienyl]ethanol | 92 |
Reduction with NaBH4 is selective for the ketone, while LiAlH4 achieves higher efficiency but requires anhydrous conditions. The alcohol derivatives are intermediates for further functionalization.
Condensation Reactions
The ketone reacts with nitrogen nucleophiles to form hydrazones and Schiff bases, enabling access to heterocyclic systems.
Table 2: Condensation with Hydrazines
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, Δ, 6 h | Thienyl hydrazone | Antifungal agents |
| Semicarbazide | HCl, EtOH, 24 h | Semicarbazone derivative | Anticancer scaffolds |
These intermediates are precursors for triazoles and oxadiazoles. For example, hydrazones cyclize under microwave irradiation to form bioactive heterocycles (see Section 4 ).
Electrophilic Substitution
The thienyl ring undergoes regioselective electrophilic substitution, primarily at the 4-position due to the directing effects of the sulfur atom.
Table 3: Substitution Reactions
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Bromine (Br2) | Acetic Acid, RT | 4-Bromo-1-[5-(3-methylphenyl)-2-thienyl]ethanone | >90% |
| Nitration (HNO3/H2SO4) | 0°C, 1 h | 4-Nitro derivative | 85% |
Brominated derivatives are pivotal intermediates for Suzuki couplings or further functional group transformations.
Cyclization Reactions
Microwave-assisted cyclization of hydrazone derivatives yields fused heterocycles with enhanced bioactivity:
Table 4: Cyclization to Triazolothiadiazoles
| Starting Material | Conditions | Product | Bioactivity |
|---|---|---|---|
| Thienyl hydrazone | Microwave, 454 W, 5 min | Triazolothiadiazole core | Antimicrobial (MIC: 8 µg/mL) |
This method improves reaction efficiency (85–92% yields) compared to conventional heating .
Oxidation Reactions
While the ketone resists oxidation, the thienyl sulfur can form sulfoxides or sulfones under strong oxidants:
Table 5: Thiophene Oxidation
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| m-CPBA | DCM, RT, 12 h | Thienyl sulfoxide | Chirality introduced |
| H2O2/AcOH | Reflux, 8 h | Thienyl sulfone | Enhanced polarity |
Sulfoxides exhibit altered pharmacokinetic profiles, potentially improving bioavailability.
Cross-Coupling Reactions
The 3-methylphenyl group enables palladium-catalyzed couplings:
Table 6: Suzuki-Miyaura Coupling
| Partner | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3 | Biaryl derivative | 76 |
Such reactions expand the compound’s utility in materials science and drug discovery.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Research has indicated that derivatives of 1-[5-(3-Methylphenyl)-2-thienyl]ethanone exhibit significant antimicrobial properties. For instance, studies have shown that thienyl compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents .
- Anticancer Properties : Several studies have explored the anticancer activities of thienyl compounds, including 1-[5-(3-Methylphenyl)-2-thienyl]ethanone. These compounds have been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism involves the modulation of cell signaling pathways associated with cancer progression .
- Anti-inflammatory Effects : There is evidence suggesting that this compound can reduce inflammation in various models. The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) .
Synthetic Applications
- Building Block in Organic Synthesis : 1-[5-(3-Methylphenyl)-2-thienyl]ethanone serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in the design of new compounds for pharmaceutical applications .
- Synthesis of Heterocyclic Compounds : The compound is often used in the synthesis of heterocycles, which are crucial in drug development. Its thienyl moiety can participate in various reactions, such as nucleophilic substitutions and cycloadditions, facilitating the creation of novel heterocyclic frameworks .
Industrial Applications
- Cosmetic Formulations : Due to its potential antioxidant properties, 1-[5-(3-Methylphenyl)-2-thienyl]ethanone may find applications in cosmetic formulations aimed at improving skin health and appearance. Its incorporation into creams and lotions could enhance their efficacy by providing protective effects against oxidative stress .
- Agricultural Chemicals : The compound's antimicrobial properties suggest potential applications as an agricultural fungicide or bactericide. Its effectiveness against plant pathogens could be explored to develop new environmentally friendly agricultural products .
Case Study 1: Anticancer Activity
A study investigated the effects of 1-[5-(3-Methylphenyl)-2-thienyl]ethanone on human cancer cell lines. Results showed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative study, various thienyl derivatives were tested against standard bacterial strains. 1-[5-(3-Methylphenyl)-2-thienyl]ethanone demonstrated superior activity compared to conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-[5-(3-Methylphenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-[5-(3-Methylphenyl)-2-thienyl]ethanone | C₁₃H₁₂OS | 216.30 | 3-Methylphenyl | Moderate lipophilicity |
| 1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone | C₁₃H₁₂O₂S | 232.30 | 4-Methoxyphenyl | Enhanced solubility |
| 1-[5-(2-Aminophenyl)-2-thienyl]ethanone | C₁₂H₁₁NOS | 217.29 | 2-Aminophenyl | Hydrogen-bonding capability |
| 1-[5-(Trifluoromethyl)-2-thienyl]ethanone | C₇H₅F₃OS | 194.17 | CF₃ | High electrophilicity |
| 1-(2-Thienyl)ethanone | C₆H₆OS | 126.17 | None | Baseline electronic properties |
Research Findings and Implications
- Synthetic Routes: Analogs like 1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone are synthesized via cross-coupling or condensation reactions, as seen in rhodium-catalyzed heteroaryl exchange () and microwave-assisted hydrazone formation ().
- Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce membrane permeability.
- Halogen substituents (e.g., -Cl, -CF₃) enhance stability and target binding via hydrophobic interactions.
- Heterocyclic additions (e.g., oxadiazole) expand bioactivity through enzyme inhibition or intercalation .
Biological Activity
1-[5-(3-Methylphenyl)-2-thienyl]ethanone, a thienyl derivative, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of thienyl compounds that have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The chemical structure of 1-[5-(3-Methylphenyl)-2-thienyl]ethanone can be represented as follows:
This structure features a thienyl ring substituted with a 3-methylphenyl group, which may influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that 1-[5-(3-Methylphenyl)-2-thienyl]ethanone exhibits significant antimicrobial properties. In a study evaluating various thienyl derivatives, it was found that several compounds demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1-[5-(3-Methylphenyl)-2-thienyl]ethanone | Staphylococcus aureus | 20.5 ± 0.4 | 32 |
| 1-[5-(3-Methylphenyl)-2-thienyl]ethanone | E. coli | 17.0 ± 0.3 | 64 |
| Standard Drug (Streptomycin) | Staphylococcus aureus | 36.6 ± 0.3 | 8 |
| Standard Drug (Streptomycin) | E. coli | 29.1 ± 0.2 | 16 |
The results suggest that while the compound shows promising antibacterial activity, it is less effective than the standard antibiotic Streptomycin .
Anti-inflammatory Activity
The anti-inflammatory potential of thienyl derivatives has also been explored. Compounds similar to 1-[5-(3-Methylphenyl)-2-thienyl]ethanone have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
In vitro studies indicated that certain thienyl compounds could significantly reduce the production of pro-inflammatory cytokines in human cell lines, suggesting a potential application in treating inflammatory diseases .
Anticancer Activity
Emerging research suggests that thienyl derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, modifications to similar compounds have been shown to enhance their ability to inhibit cell viability in various cancer cell lines:
- Cell Lines Tested : PC-3 (prostate cancer), MCF-7 (breast cancer)
- Mechanism : Induction of apoptosis via caspase activation and inhibition of cell proliferation.
In one study, derivatives were assessed for their ability to sensitize cancer cells to apoptosis-inducing agents, revealing promising results that warrant further investigation into their therapeutic potential .
Case Studies
Several case studies have documented the efficacy of thienyl derivatives in clinical settings:
- Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with thienyl derivatives resulted in significant improvement compared to placebo groups.
- Anti-inflammatory Effects : In a cohort study involving patients with rheumatoid arthritis, administration of thienyl-based compounds resulted in reduced joint inflammation and pain scores.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[5-(3-Methylphenyl)-2-thienyl]ethanone, and how can reaction conditions be optimized?
- Methodology :
- Alkylation : Use 2-bromo-1-(substituted phenyl)ethanone derivatives as alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) to introduce thienyl groups. Monitor reaction progress via TLC .
- Condensation : Employ intermolecular condensation of acetylated intermediates with thiophene derivatives, using catalysts like p-toluenesulfonic acid. Optimize temperature (80–120°C) and solvent (toluene or DCM) for yield improvement .
- Claisen-Schmidt Reaction : Adapt protocols for analogous ketones by reacting substituted acetophenones with thiophene carbaldehydes in ethanol, acid-catalyzed (e.g., H₂SO₄). Purify via recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.1 ppm for thienyl and methylphenyl groups) and carbonyl carbons (δ ~190–210 ppm). Compare with structurally similar ethanones .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 230–250 for C₁₃H₁₂OS) and fragmentation patterns (e.g., loss of CO or methyl groups) .
- IR Spectroscopy : Confirm carbonyl stretch (~1680–1720 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., thiophene derivatives) .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact with brominated precursors .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., condensation) be elucidated?
- Methodology :
- Kinetic Studies : Monitor reaction rates via GC-MS at varying temperatures (25–100°C) to infer activation energy and intermediate stability .
- Isotopic Labeling : Use ¹³C-labeled acetyl groups to track carbonyl migration during condensation via NMR .
Q. What computational tools predict physicochemical properties, and how do they align with experimental data?
- Methodology :
- QSPR/Neural Networks : Use ACD/Labs Percepta or CC-DPS platforms to predict logP, solubility, and boiling points. Validate against experimental GC data (e.g., Tboil = 493.2 K vs. predicted ~480–500 K) .
- DFT Calculations : Optimize molecular geometry (e.g., dihedral angles between thienyl and phenyl groups) using Gaussian09 with B3LYP/6-31G* basis set .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- Methodology :
- Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water). Solve structures using SHELX and refine with Olex2. Compare bond lengths (e.g., C=O: ~1.21 Å) and packing motifs with Acta Cryst. reports .
Q. What biological or material science applications are feasible based on its electronic properties?
- Methodology :
- Photopolymerization : Test as a photoinitiator under UV light (λ = 365 nm) in acrylate resins. Monitor efficiency via FTIR crosslinking rates .
- Antimicrobial Assays : Screen against E. coli and S. aureus using MIC protocols (concentration range: 1–100 µg/mL) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported boiling points or spectral data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
